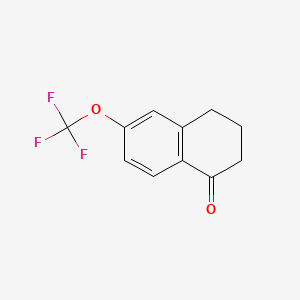
6-(トリフルオロメトキシ)-3,4-ジヒドロナフタレン-1(2H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is an organic compound featuring a trifluoromethoxy group attached to a dihydronaphthalenone core
科学的研究の応用
6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
Target of Action
Compounds with similar structures have been found to inhibit succinate dehydrogenase (sdh) , a key enzyme in the citric acid cycle and the electron transport chain. SDH plays a crucial role in energy production within cells.
Biochemical Pathways
The compound potentially affects the citric acid cycle and the electron transport chain by inhibiting SDH . This inhibition disrupts the normal flow of electrons, affecting the production of ATP, the primary energy currency of the cell. The downstream effects would include a decrease in cellular energy levels, potentially leading to cell death.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl aryl sulfonate and trifluoromethyl benzaldoximes under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of the trifluoromethoxy group with other functional groups .
類似化合物との比較
Similar Compounds
4-(trifluoromethoxy)phenyl-Containing Compounds: These compounds share the trifluoromethoxy group but differ in their core structures.
Trifluoromethyl Ketones: Similar in having the trifluoromethyl group, but with different functional groups and reactivity.
Uniqueness
6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific combination of the trifluoromethoxy group and the dihydronaphthalenone core. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
生物活性
6-(Trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one, a compound characterized by its trifluoromethoxy group, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Chemical Formula : C11H9F3O
- Molecular Weight : 214.18 g/mol
- IUPAC Name : 6-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one
- CAS Number : 1260019-45-1
Anticancer Properties
Research indicates that compounds similar to 6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one exhibit significant anticancer activities. For instance, studies have shown that naphthoquinones can induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of caspases, leading to programmed cell death .
Table 1: Summary of Anticancer Activity Studies
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of naphthalenones possess antimicrobial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Table 2: Antimicrobial Efficacy
The biological activity of 6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress in cells, leading to cellular damage and apoptosis.
- Caspase Activation : It activates caspases, critical for the execution phase of apoptosis.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing permeability changes and cell lysis.
Case Study 1: Anticancer Activity in Bladder Cancer Xenografts
In a study evaluating the effects of naphthoquinone derivatives on bladder cancer xenografts, it was found that treatment with these compounds significantly reduced tumor size and improved survival rates in animal models. The study highlighted the potential for these compounds as novel therapeutic agents in cancer treatment .
Case Study 2: Antimicrobial Activity Against MRSA
A recent investigation into the antimicrobial properties of naphthoquinone derivatives revealed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that these compounds could serve as effective alternatives to conventional antibiotics in treating resistant infections .
特性
IUPAC Name |
6-(trifluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)16-8-4-5-9-7(6-8)2-1-3-10(9)15/h4-6H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRDJSLCCPPYKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC(F)(F)F)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














